REACTION_SMILES
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[CH3:3][Al:4]([CH3:5])[CH3:6].[Cl-:1].[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][c:12]([C:13]#[N:14])[cH:15][cH:16][cH:17]1.[NH4+:2]>>[ClH:1].[NH:2]=[C:13]([c:12]1[cH:11][c:10]([N+:7](=[O:8])[O-:9])[cH:17][cH:16][cH:15]1)[NH2:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Al](C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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N=C(N)c1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |